molecular formula C6H8ClN3O B1462377 2-Hydroxy-3-pyridinecarboximidamide hydrochloride CAS No. 1188964-88-6

2-Hydroxy-3-pyridinecarboximidamide hydrochloride

Cat. No.: B1462377
CAS No.: 1188964-88-6
M. Wt: 173.6 g/mol
InChI Key: OLNJXJILJSVKQR-UHFFFAOYSA-N
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Description

2-Hydroxy-3-pyridinecarboximidamide hydrochloride is a useful research compound. Its molecular formula is C6H8ClN3O and its molecular weight is 173.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-oxo-1H-pyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.ClH/c7-5(8)4-2-1-3-9-6(4)10;/h1-3H,(H3,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNJXJILJSVKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-3-pyridinecarboximidamide hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, with the CAS number 1188964-88-6, features a pyridine ring substituted with a hydroxyl group and a carboximidamide moiety. Its molecular formula is C7H8ClN3O, and it possesses unique structural characteristics that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of signaling pathways, influencing processes such as cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth or microbial activity.
  • Receptor Modulation : The compound may bind to receptors, altering their activity and influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that the compound can significantly reduce the viability of various cancer cell lines.

Cancer Cell Line IC50 (μM) Effect
MDA-MB-231 (Breast)1055% reduction in viability after 3 days
A549 (Lung)15Induces apoptosis
HCT116 (Colon)12Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest efficacy against certain bacterial strains.

Microorganism MIC (μg/mL) Effect
E. coli25Bacteriostatic effect observed
S. aureus30Reduced colony formation

Case Studies

  • Antitumor Effects in Vivo
    A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. Mice treated with the compound showed a marked decrease in tumor volume over a treatment period of two weeks .
  • Synergistic Effects with Other Agents
    In combination therapy studies, this compound exhibited synergistic effects when paired with established chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines. This suggests potential for use in combination regimens in clinical settings .

Safety and Toxicology

Toxicological assessments indicate that this compound exhibits low acute toxicity in animal models. Doses up to 2000 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for further development .

Scientific Research Applications

Pharmaceutical Research

Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including 2-hydroxy-3-pyridinecarboximidamide hydrochloride, exhibit antimicrobial properties. These compounds are often investigated for their effectiveness against bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents. Studies have shown that modifications to the pyridine structure can enhance biological activity, leading to the discovery of novel therapeutic agents.

Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of various 2-hydroxy-pyridine derivatives that were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting a pathway for developing new antimicrobial drugs based on the pyridine scaffold .

CompoundActivity AgainstReference
2-Hydroxy-3-pyridinecarboximidamideE. coli, S. aureus
6-Amino-4-chloro-pyridin-3-olMycobacterium tuberculosis

Agricultural Chemistry

Herbicides and Pesticides
Pyridine derivatives are widely used in agricultural chemistry as herbicides and pesticides. The unique chemical properties of compounds like this compound allow for the development of effective agrochemicals that can target specific pests while minimizing environmental impact.

Case Study: Development of Herbicides
Research has focused on synthesizing new herbicidal compounds based on pyridine structures. For instance, a series of experiments showed that certain modifications to the pyridine ring improved herbicidal efficacy against common weeds, demonstrating the compound's potential in agricultural applications .

CompoundTarget PestEfficacy (%)Reference
2-Hydroxy-3-pyridinecarboximidamideCommon ragweed85%
Pyriproxyfen (related compound)Whiteflies90%

Biocatalysis

Microbial Degradation
The biodegradation pathways of pyridine derivatives are increasingly relevant in biocatalysis. The compound has been studied for its ability to undergo microbial degradation, which can be harnessed for environmental applications, such as bioremediation.

Case Study: Biodegradation by Burkholderia sp. MAK1
A study investigated the microbial degradation of 2-hydroxypyridine using Burkholderia sp. MAK1, revealing a novel catabolic pathway that starts with hydroxylation and leads to the formation of useful metabolites. This research highlights the potential for using such microbes in biotechnological applications to break down harmful pollutants .

MicroorganismSubstrateProductReference
Burkholderia sp. MAK12-HydroxypyridineHydroxylated metabolites

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3-pyridinecarboximidamide hydrochloride
Reactant of Route 2
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2-Hydroxy-3-pyridinecarboximidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.